molecular formula C12H20ClN5 B12234227 N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12234227
M. Wt: 269.77 g/mol
InChI Key: MYQRBYROFBUYRA-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and ethyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine typically involves the alkylation of pyrazole derivatives. One common method is the reaction of 1,3-dimethylpyrazole with an alkylating agent such as ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and scalability. The final product is often obtained in high purity through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or ethyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    1-Ethyl-3-methylpyrazole: Another pyrazole derivative with ethyl and methyl substitutions.

    1,3,5-Trimethylpyrazole: A pyrazole derivative with three methyl groups.

Uniqueness

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-10(3)12(7-14-17)13-6-11-8-16(4)15-9(11)2;/h7-8,13H,5-6H2,1-4H3;1H

InChI Key

MYQRBYROFBUYRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CN(N=C2C)C)C.Cl

Origin of Product

United States

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